molecular formula C26H30N4O5S B2903883 7-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-10-6

7-{6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2903883
CAS No.: 688054-10-6
M. Wt: 510.61
InChI Key: SXDMTFGSSIJKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolin-8-one derivative featuring a fused [1,3]dioxolo[4,5-g] ring system. Key structural elements include:

  • 7-Substituted hexyl chain: A six-carbon linker terminating in a 4-(2-methoxyphenyl)piperazin-1-yl group, which confers receptor-binding versatility.
  • Quinazolinone core: A privileged scaffold in medicinal chemistry, known for kinase inhibition and antimicrobial activity .

The 2-methoxyphenyl substituent on the piperazine ring modulates lipophilicity and electronic properties, influencing pharmacokinetics and target affinity .

Properties

IUPAC Name

7-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5S/c1-33-21-8-5-4-7-20(21)28-11-13-29(14-12-28)24(31)9-3-2-6-10-30-25(32)18-15-22-23(35-17-34-22)16-19(18)27-26(30)36/h4-5,7-8,15-16,18H,2-3,6,9-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAPILDUTLQYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Substituted Quinazolinones

a) 7-{4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
  • Key Differences :
    • Shorter butyl chain (vs. hexyl in the target compound), reducing flexibility.
    • 2,3-Dimethylphenyl group (vs. 2-methoxyphenyl), increasing steric bulk but decreasing electron-donating effects.
  • Biological Impact : Dimethyl groups may enhance metabolic stability but reduce solubility .
b) N-{3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-...hexanamide
  • Propyl linker (vs. hexyl), limiting conformational freedom.
  • Pharmacokinetics : Fluorine enhances bioavailability but may alter receptor selectivity .
c) N-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-3-{8-oxo-6-sulfanylidene-...propanamide
  • Key Differences :
    • 4-Methoxyphenyl group : Para-substitution reduces steric hindrance compared to ortho-substitution in the target compound.
    • Propanamide chain : Shortened alkyl chain may decrease tissue distribution .

Fused-Ring Quinazolinone Derivatives

a) Thiazolo[4,5-h]quinazolin-8-ones
  • Structural Variation : Thiazole fusion replaces the dioxolo ring.
  • Biological Activity : Demonstrated kinase inhibition (e.g., CDK9, Pim-1) due to enhanced π-π stacking with ATP-binding pockets .
b) 5-Amino-8H-phthalazino[1,2-b]quinazolin-8-one
  • Structural Variation : Phthalazine fusion increases planarity.
  • Impact : Improved intercalation with DNA or enzyme active sites, relevant in antimicrobial applications .

Triazolo/Thiazolidinyl Quinazolines

a) 5-[2-(4-Hydroxyphenyl)-vinyl]-3-piperazin-1-ylmethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K 19)
  • Structural Variation : Triazolo ring introduces additional hydrogen-bonding sites.
  • Activity : Anti-inflammatory properties linked to COX-2 inhibition .

Physicochemical and Computational Comparisons

Property Target Compound Compound Compound
Molecular Weight ~600–650 g/mol 555.7 g/mol 525.6 g/mol
XlogP ~3.1 (estimated) 3.1 2.8 (predicted)
TPSA ~143 Ų 143 Ų 138 Ų
Rotatable Bonds 7 7 6
  • Hexyl chain in the target compound improves membrane permeability vs. shorter analogs .

Q & A

Q. Q1. What are the critical steps and reaction conditions for synthesizing this compound?

Answer : The synthesis typically involves:

  • Step 1 : Formation of the quinazolinone core via cyclization of substituted anthranilic acid derivatives under reflux with acetic anhydride .
  • Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or amide coupling, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3 : Sulfanylidene incorporation using Lawesson’s reagent or thiourea derivatives in inert solvents (e.g., toluene) at 80–100°C .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
    Key considerations : Control of moisture, temperature, and stoichiometry to avoid side reactions (e.g., over-oxidation or desulfurization) .

Advanced Synthesis Optimization

Q. Q2. How can reaction yields be improved for the piperazine coupling step?

Answer :

  • Catalyst optimization : Use of DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature modulation : Gradual heating (50–70°C) prevents exothermic side reactions .
  • Real-time monitoring : TLC or HPLC to track reaction progress and adjust reagent ratios dynamically .

Structural Characterization

Q. Q3. What spectroscopic methods confirm the sulfanylidene and dioxolo groups?

Answer :

  • ¹H NMR : The dioxolo group shows two singlets at δ 5.90–6.10 ppm (OCH₂O), while sulfanylidene (C=S) is inferred from deshielded adjacent protons (δ 3.50–4.20 ppm) .
  • IR spectroscopy : C=S stretch at 1050–1150 cm⁻¹ and C-O-C (dioxolo) at 1200–1250 cm⁻¹ .
  • High-resolution MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the quinazolinone-piperazine backbone .

Biological Activity Profiling

Q. Q4. How to design assays for evaluating this compound’s neuropharmacological potential?

Answer :

  • Target selection : Prioritize receptors linked to the 2-methoxyphenyl-piperazine moiety (e.g., serotonin 5-HT₁A or dopamine D₂ receptors) .
  • In vitro assays :
    • Radioligand binding assays using HEK293 cells expressing cloned human receptors .
    • Functional assays (cAMP or calcium flux) to assess agonist/antagonist activity .
  • Dose-response curves : Use 10⁻¹²–10⁻⁴ M concentrations to determine IC₅₀/EC₅₀ values .

Structure-Activity Relationship (SAR) Studies

Q. Q5. How does the 2-methoxyphenyl group influence receptor binding compared to halogenated analogs?

Answer :

  • Electron-donating effects : The methoxy group enhances π-π stacking with aromatic residues in receptor binding pockets (e.g., 5-HT₁A), increasing affinity vs. chlorophenyl analogs .
  • Methodology : Synthesize analogs with -Cl, -F, or -OCH₃ substituents and compare binding affinities via competitive displacement assays .
  • Computational docking : MD simulations (e.g., AutoDock Vina) to map interactions with receptor homology models .

Data Contradiction Analysis

Q. Q6. How to resolve discrepancies in reported synthetic yields for the quinazolinone core?

Answer :

  • Variable factors :
    • Purity of starting materials (anthranilic acid derivatives) affects cyclization efficiency .
    • Reaction time: Prolonged heating (>12 hrs) may degrade intermediates, reducing yield .
  • Resolution : Reproduce protocols with strict anhydrous conditions and characterize intermediates via LC-MS to identify degradation pathways .

Computational Modeling

Q. Q7. What in silico parameters predict this compound’s pharmacokinetics?

Answer :

  • Lipophilicity : Calculated logP (e.g., XlogP = 3.1) indicates moderate blood-brain barrier permeability .
  • Polar surface area (PSA) : ~143 Ų suggests moderate oral bioavailability (rule-of-five compliance) .
  • Metabolism prediction : CYP3A4/2D6 enzyme interactions modeled using Schrödinger’s QikProp .

Stability and Storage

Q. Q8. What conditions prevent degradation of the sulfanylidene moiety during storage?

Answer :

  • Temperature : Store at –20°C in amber vials to minimize light/heat-induced oxidation .
  • Solvent : Lyophilize and store in anhydrous DMSO (sealed under argon) to prevent hydrolysis .
  • Stability testing : Monitor via HPLC every 6 months; degradation manifests as a new peak at Rt = 8.2 min (sulfoxide derivative) .

Advanced Purification Techniques

Q. Q9. When is preparative HPLC preferred over recrystallization for purification?

Answer :

  • HPLC : Required for isolating diastereomers or regioisomers (e.g., piperazine ring orientation) using a C18 column and acetonitrile/water (0.1% TFA) .
  • Recrystallization : Suitable for bulk purification if the compound crystallizes in a single polymorph (verified via XRD) .

Toxicity Screening

Q. Q10. What in vitro assays assess hepatotoxicity risks?

Answer :

  • HepG2 cell viability : MTT assay after 24–48 hr exposure to 1–100 µM concentrations .
  • CYP inhibition : Screen for time-dependent inhibition (TDI) using human liver microsomes and LC-MS/MS metabolite detection .
  • Reactive metabolite trapping : Glutathione (GSH) adduct formation analyzed via HRMS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.